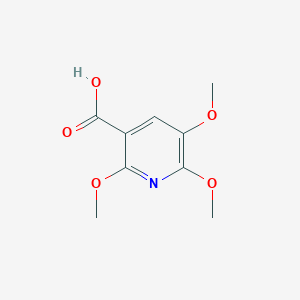

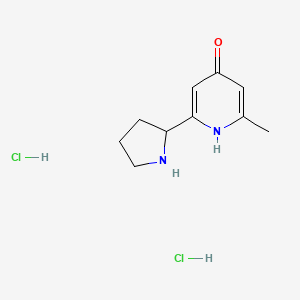

![molecular formula C11H15NO3 B1402713 8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine CAS No. 1346447-02-6](/img/structure/B1402713.png)

8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Overview

Description

Pyridine derivatives are important in the field of medicinal chemistry due to their diverse biological potential . They are characterized by a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of pyridine derivatives often involves nucleophilic dearomatization of readily assembled pyridines . One-step synthesis of pyridines and dihydropyridines can be carried out in a microwave flow reactor .

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been studied using various methods, including density functional theory (DFT) and Hartree-Fock (HF) methods . These studies often involve the investigation of molecular geometries, normal mode frequencies, and corresponding infrared assignments.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For instance, pyridine prefers to produce HCN instead of NH3 in certain reaction pathways . The presence of H2O can significantly affect the decomposition of pyridine .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely. For example, pyridine is less basic than aliphatic, tertiary amines .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds related to 8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine primarily focuses on their synthesis and structural analysis. A study by Quiroga et al. (1999) synthesized several pyrazolo[3,4-b]pyridines, revealing preferred 2H-tautomers in solution and exploring their crystal structures (Quiroga et al., 1999). Another research by Paronikyan et al. (2016) developed a synthesis method for derivatives of pyrano[3,4-c]pyridines, leading to new heterocyclic systems and analyzing their antimicrobial and antitumor activities (Paronikyan et al., 2016).

Applications in Neurotropic Activity

Dashyan et al. (2022) investigated the neurotropic activity of S-alkyl derivatives of 8-pyrazol-1-yl pyrano[3,4-c]pyridines, examining their effects in convulsive models and assessing their anxiolytic and antidepressant psychotropic activity (Dashyan et al., 2022).

Development of Novel Heterocyclic Systems

The work by Dabaeva et al. (2019) contributed to the development of novel fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine, expanding the range of heterocyclic systems available for various applications (Dabaeva et al., 2019).

Biomedical Applications

Donaire-Arias et al. (2022) reviewed over 300,000 pyrazolo[3,4-b]pyridines, including those related to 8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine, covering their synthesis and various biomedical applications (Donaire-Arias et al., 2022).

Innovative Synthesis Methods

Hajbi et al. (2007) introduced a method for synthesizing polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines using the inverse electron Diels–Alder reaction, showcasing an innovative approach to creating these compounds (Hajbi et al., 2007).

Pharmaceutical Potential

The study by Paronikyan et al. (2016) on the synthesis of 6,8-diamino derivatives of pyrano[3,4-c]pyridines indicated their potential in neurotropic properties, suggesting possible applications in pharmaceuticals (Paronikyan et al., 2016).

Synthetic Routes to Novel Compounds

Research by El-Taweel (2005) on the synthesis of benzo[ij]pyrano[2,3-b]quinolizine-8-ones and 4H-pyrano[2,3-b]pyridine derivatives contributes to the exploration of new synthetic routes, relevant to compounds like 8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine (El-Taweel, 2005).

Mechanism of Action

While the specific mechanism of action for “8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine” is not available, pyridine derivatives have been studied for their biological and pharmacological activities . For example, pyridoxine, a form of vitamin B6, is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-13-11(14-2)8-5-6-12-9-4-3-7-15-10(8)9/h5-6,11H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQORIRIXLHFDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C2C(=NC=C1)CCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401194597 | |

| Record name | 2H-Pyrano[3,2-b]pyridine, 8-(dimethoxymethyl)-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |

CAS RN |

1346447-02-6 | |

| Record name | 2H-Pyrano[3,2-b]pyridine, 8-(dimethoxymethyl)-3,4-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrano[3,2-b]pyridine, 8-(dimethoxymethyl)-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

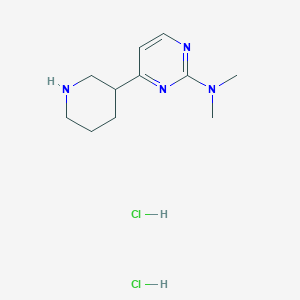

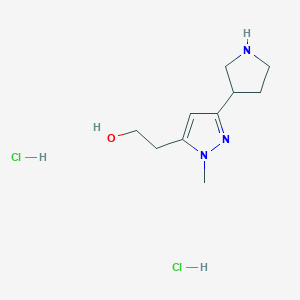

![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)

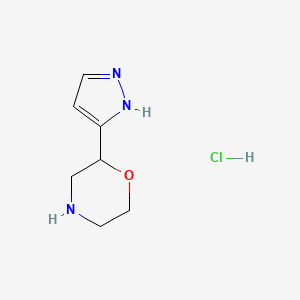

![4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402634.png)

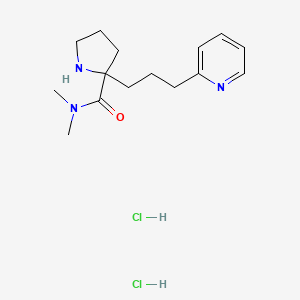

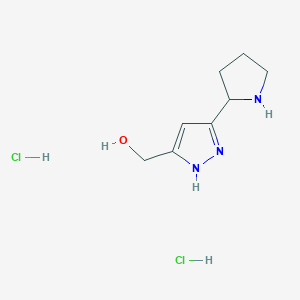

![2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402636.png)

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1402642.png)

![1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402651.png)